molecular formula C15H14N2O2 B2850657 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1892808-13-7

4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2850657
CAS No.: 1892808-13-7
M. Wt: 254.289
InChI Key: ZXZSAMOKZXCADY-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a methoxyphenyl substituent at the 4-position. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 2-methoxyaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one
  • 4-(2-Methoxyphenyl)piperazin-1-yl derivatives
  • Quinoxaline-2,3-dione derivatives

Uniqueness

4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other quinoxaline derivatives, this compound may exhibit distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14-9-5-4-8-13(14)17-10-15(18)16-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZSAMOKZXCADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892808-13-7
Record name 4-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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